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Sodium ethyl sulfate

Cat. No.: B027447
CAS No.: 546-74-7
M. Wt: 149.12 g/mol
InChI Key: IJXWKCDZYWFJLL-UHFFFAOYSA-N
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Description

Historical Perspectives on Sulfate (B86663) Ester Chemistry

The study of sulfate esters has historical roots intertwined with the development of organic chemistry and the understanding of sulfuric acid chemistry. Early investigations likely involved the reactions of alcohols with sulfuric acid, a process that can yield alkyl sulfates. For instance, the synthesis of alcohol from ethylene (B1197577) historically involved the absorption of ethylene in concentrated sulfuric acid to form ethyl hydrogen sulfate, followed by hydrolysis google.com. This highlights the long-standing recognition of alkyl sulfates as intermediates or products in fundamental organic transformations involving sulfuric acid and alcohols.

The concept of sulfate as a polyatomic anion with a tetrahedral arrangement around a central sulfur atom, bonded to four oxygen atoms, has been described in the context of chemical bonding theories dating back to the early 20th century wikipedia.org. The understanding of the structure and bonding in the sulfate ion is foundational to comprehending the nature of sulfate esters.

Historically, certain metal sulfates, known as "vitriol salts," were among the first transparent crystals studied by alchemists, indicating an early awareness of sulfate compounds, albeit inorganic ones wikipedia.org. The transition to understanding organic sulfate esters as covalent compounds derived from sulfuric acid represents a significant step in the historical development of organic sulfur chemistry wikipedia.org.

Foundational Research on Alkyl Sulfate Derivatives

Foundational research on alkyl sulfate derivatives has explored their synthesis, properties, and reactions. The synthesis of alkyl sulfates typically involves the reaction of an alcohol with a sulfating agent, such as sulfuric acid or sulfur trioxide complexes. For example, ethyl sulfate can be formed during the production of ethanol (B145695) from ethylene using sulfuric acid taylorandfrancis.com.

Studies have also investigated the physical properties of alkyl sulfates. For instance, research on aqueous solutions containing sodium methyl or ethyl sulfate has examined properties such as water activity, density, refractive index, and surface tension rsc.org. These studies are crucial for understanding the behavior of these compounds in various environments and applications. Data on the surface tension of aqueous sodium ethyl sulfate solutions at different concentrations have been reported, showing a reduction in surface tension with increasing concentration rsc.org.

Concentration (M)Surface Tension (mN/m) (Approximate, based on digitized data)
0.1~70
1~65
5~50

Note: The values in this table are approximate and derived from digitized data presented in the source rsc.org.

Research has also touched upon the stability of sulfate esters. Generally, organic sulfate esters are obtained as salts, which tend to be more stable than their corresponding free acids researchgate.net. Hydrolysis of sulfate esters can occur, and this reaction is accelerated under acidic conditions researchgate.net.

Current Academic Research Trajectories in Organosulfate Chemistry

Current academic research in organosulfate chemistry extends beyond simple alkyl sulfates like this compound to encompass a wide variety of complex structures and their roles in diverse systems. A significant area of focus is the atmospheric chemistry of organosulfates, where they are recognized as important components of secondary organic aerosols (SOA). Organosulfates can constitute a substantial fraction of the organic mass in atmospheric particles rsc.orgcopernicus.orgnih.gov. Research is ongoing to understand their formation mechanisms, which can involve radical reactions and mineral-mediated photochemistry nih.govacs.org. Studies have investigated the formation of organosulfates from various biogenic volatile organic compounds (BVOCs), such as isoprene (B109036) and 2-methyl-3-buten-2-ol (B93329) (MBO), often enhanced by aerosol acidity nih.gov.

Another trajectory involves the study of organosulfates in biological systems. For example, ethyl sulfate has been identified as a metabolite of ethanol in humans and is being investigated as a potential biomarker for alcohol consumption in clinical and forensic toxicology researchgate.netnih.govoup.comresearchgate.netscbt.com. Research in this area focuses on developing sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of ethyl sulfate in biological samples researchgate.netnih.govoup.com.

Furthermore, research explores the synthesis and properties of novel organosulfate derivatives, including those derived from natural polymers like chitosan, for potential applications in areas such as drug delivery and as surfactants cpu.edu.cnresearchgate.net. Studies are also examining the use of alkyl glycoside sulfates as surfactants, investigating their synthesis, properties, and aggregation behavior researchgate.net.

The stability and reactivity of organosulfates in different environments, including their potential for transformation through oxidation or biotransformation, remain active areas of investigation nih.gov. Understanding these processes is crucial for assessing the environmental fate and impact of organosulfates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NaO4S B027447 Sodium ethyl sulfate CAS No. 546-74-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

546-74-7

Molecular Formula

C2H6NaO4S

Molecular Weight

149.12 g/mol

IUPAC Name

sodium;ethyl sulfate

InChI

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);

InChI Key

IJXWKCDZYWFJLL-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCOS(=O)(=O)O.[Na]

Other CAS No.

546-74-7

Pictograms

Irritant

Synonyms

Sulfuric Acid Monoethyl Ester Sodium Salt;  Ethyl Sodium Sulfate;  Sodium Sulfovinate;  _x000B_

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Classic Synthetic Routes to Alkyl Sulfates

Classic methods for synthesizing alkyl sulfates often involve the reaction of an alcohol with a strong acid like sulfuric acid or chlorosulfonic acid.

Sulfuric Acid Esterification of Alcohols

The reaction between ethanol (B145695) and sulfuric acid is a fundamental method for producing ethyl hydrogen sulfate (B86663) (ethyl sulfate) wikipedia.orgvaia.com. This esterification reaction involves the combination of ethanol (C₂H₅OH) and sulfuric acid (H₂SO₄) to form ethyl hydrogen sulfate (C₂H₅OSO₃H) and water (H₂O) vaia.com.

The reaction can be represented as: C₂H₅OH + H₂SO₄ → C₂H₅OSO₃H + H₂O vaia.com

This reaction is exothermic and requires careful temperature control. Maintaining the reaction temperature below 140 °C is crucial; exceeding this temperature can lead to side reactions, such as the formation of diethyl ether from the reaction of ethyl sulfate with residual ethanol wikipedia.org. If the temperature surpasses 170 °C with a significant excess of sulfuric acid, ethyl sulfate can decompose into ethylene (B1197577) and sulfuric acid wikipedia.org. Concentrated sulfuric acid (98%) reacting with anhydrous ethanol under cooled conditions (0–5°C) can help prevent these side reactions .

To obtain sodium ethyl sulfate from the ethyl hydrogen sulfate produced, a neutralization step is necessary. This typically involves reacting the ethyl hydrogen sulfate with a sodium base, such as sodium carbonate or sodium hydroxide (B78521) . One documented method involves a stepwise reaction followed by neutralization with calcium and sodium carbonates . In this process, ethyl hydrogen sulfate reacts with calcium carbonate to form calcium ethyl sulfate, which is then treated with sodium carbonate in a metathesis reaction to yield this compound and calcium carbonate precipitate scribd.com.

A laboratory preparation method involves boiling a mixture of alcohol and sulfuric acid, then treating it with calcium carbonate to form calcium ethyl sulfate solution, which is subsequently reacted with sodium carbonate to precipitate this compound crystals scribd.comscribd.com.

Another approach involves slowly adding ethanol to oleum (B3057394) (fuming sulfuric acid) and then neutralizing the resulting solution with sodium carbonate scribd.comchembk.com.

Chlorosulfonic Acid Sulfation

Chlorosulfonic acid (ClSO₃H) is another reagent used for the sulfation of alcohols to produce alkyl sulfates sciencemadness.orgfishersci.com. The reaction of an anhydrous alcohol with chlorosulfonic acid yields the alkyl hydrogen sulfate and hydrogen chloride gas sciencemadness.org.

The reaction with ethanol can be represented as: C₂H₅OH + ClSO₃H → C₂H₅OSO₃H + HCl

Chlorosulfonic acid is a hygroscopic liquid that reacts violently with water, producing sulfuric acid and hydrogen chloride fishersci.com. It is commonly used to prepare alkyl sulfates fishersci.com. While this method can be used to prepare ethyl hydrogen sulfate, one source suggests that a procedure involving chlorosulfonic acid to prepare pyridinium (B92312) ethylsulfate resulted in unsatisfactory yield and purity prepchem.com.

Advanced Chemical Sulfation Techniques

Beyond the classic methods, more advanced techniques have been developed for O-sulfation, which is the formation of a sulfate ester bond.

Sulfur Trioxide Amine/Amide Complex Mediated Sulfation

Sulfur trioxide (SO₃) complexes with amines or amides are used as sulfating reagents. Sulfur trioxide itself is a potent sulfating agent wikipedia.org. It can be generated in situ from sulfuric acid or used as a solution in acid wikipedia.org. Sulfur trioxide exists in various forms, including a gaseous monomer and crystalline trimers and polymers wikipedia.orgnih.gov.

Sulfur trioxide-amine complexes, such as sulfur trioxide-trimethylamine complex, act as reagents for sulfonation and sulfamation reactions fishersci.dk. These complexes can be used in the synthesis of sulfate-conjugated compounds fishersci.dk. While the search results mention the use of sulfur trioxide in sulfonation and in the production of dimethyl sulfate wikipedia.org, and sulfur trioxide-trimethylamine complex for sulfonation fishersci.dk, a direct detailed reaction pathway specifically for the synthesis of this compound using these complexes with ethanol was not explicitly detailed in the provided search snippets. However, the general principle involves the transfer of an SO₃ group from the complex to the alcohol.

Catalytic Considerations in Ethyl Sulfate Synthesis

Catalysts can play a significant role in the efficiency and selectivity of ethyl sulfate synthesis. In the esterification of ethanol with sulfuric acid, sulfuric acid itself acts as a catalyst, accelerating the reaction and favoring the formation of ethyl hydrogen sulfate vaia.comresearchgate.net. It also functions as a dehydrating agent, removing the water produced and shifting the equilibrium towards product formation vaia.comresearchgate.net.

Studies have investigated the kinetics of the esterification reaction between ethanol and sulfuric acid, exploring variables such as the mole ratio of reactants, temperature, and the use of adsorbing agents like anhydrous sodium sulfate to remove water researchgate.netscienceforums.net. Anhydrous sodium sulfate is proposed to absorb water formed during the reaction, potentially driving the reaction to completion scienceforums.netsciencemadness.org.

Ionic liquids have also been explored as catalysts for the esterification of ethanol with sulfuric acid researchgate.net. Different ionic liquids, such as 1-butyl 3-methylimidazolium octyl sulfate, 1-ethyl 3-methylimidazolium octyl sulfate, and 1-butyl 3-methylimidazolium methyl sulfate, have been studied for their effect on the reaction kinetics researchgate.net.

Another method for preparing ethyl hydrogen sulfate involves the reaction of absolute ethanol and sulfur trioxide in the presence of a catalyst such as sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate google.com. This method reportedly produces ethyl bisulfate with high purity as no water is generated during the reaction google.com.

Furthermore, there are mentions of platinum-catalyzed ethane (B1197151) functionalization in concentrated sulfuric acid as a method to synthesize ethyl hydrogen sulfate .

Mechanistic Investigations of Sulfate Ester Reactivity

Hydrolytic Cleavage Mechanisms of Organic Sulfate (B86663) Esters

The hydrolysis of organic sulfate esters results in the formation of an alcohol or phenol (B47542) and inorganic sulfate. The specific bond that breaks during this process, either the sulfur-oxygen bond (S-O) or the carbon-oxygen bond (C-O), dictates the mechanistic pathway. This distinction is crucial for understanding the reactivity and biological roles of different sulfate esters. researchgate.netnih.govnih.gov

S-O Bond Fission Pathways

S-O bond fission involves the cleavage of the bond between the sulfur atom of the sulfate group and the oxygen atom directly attached to the organic moiety. This pathway is commonly observed in the hydrolysis of aryl sulfates and is catalyzed by certain classes of sulfatase enzymes. researchgate.netnih.govacs.orgnih.govuq.edu.auacs.org

Aryl sulfates, where the organic group is an aryl (aromatic) ring, typically undergo hydrolysis via S-O bond fission. The mechanism generally involves nucleophilic attack by water or hydroxide (B78521) at the sulfur atom, leading to the displacement of the phenoxide leaving group and the formation of inorganic sulfate. researchgate.netnih.govacs.orgnih.govuq.edu.auacs.org

Studies on the alkaline hydrolysis of diaryl sulfate diesters have shown first-order kinetics with respect to hydroxide concentration and proceed through S-O bond fission, likely via a concerted mechanism. acs.orgnih.gov Activation parameters have been determined for specific diaryl sulfates, such as 4-chloro-3-nitrophenyl phenyl sulfate and 4-nitrophenyl phenyl sulfate. For 4-chloro-3-nitrophenyl phenyl sulfate, the activation enthalpy (ΔH‡) was found to be 88.0 ± 0.1 kJ mol⁻¹, and the activation entropy (ΔS‡) was -37 ± 1 J mol⁻¹ deg⁻¹. For 4-nitrophenyl phenyl sulfate, the corresponding values were ΔH‡ = 84.83 ± 0.06 kJ mol⁻¹ and ΔS‡ = -50.2 ± 0.5 J mol⁻¹ deg⁻¹. acs.orgnih.gov Kinetic isotope effects (KIEs) have also been used to probe the transition state of these reactions. A ¹⁵k KIE for hydroxide attack on 4-nitrophenyl phenyl sulfate was 1.0000 ± 0.0005, and an ¹⁸k_lg KIE was 1.003 ± 0.002. acs.orgnih.gov These studies suggest that the transition states for aryl sulfate hydrolysis are often concerted with some dissociative character. acs.org

Type I sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, including aryl sulfates and sulfated sugars, primarily through S-O bond cleavage. researchgate.netuq.edu.auacs.orgacs.orgresearchgate.netnih.gov A key feature of Type I sulfatases is the presence of a catalytically essential formylglycine (FGly) residue in the active site, which is generated by post-translational modification of a cysteine or serine residue. uq.edu.auacs.orgacs.orgnih.govacs.org

The mechanism catalyzed by Type I sulfatases involves the nucleophilic attack of the hydrated FGly residue on the sulfur atom of the sulfate ester. pnas.orgusu.edubiorxiv.org This attack leads to the cleavage of the S-O bond and the formation of a covalent sulfated-enzyme intermediate. The alcohol or phenoxide is released as the first product. Subsequently, the sulfated enzyme intermediate is hydrolyzed by a water molecule, releasing inorganic sulfate and regenerating the enzyme with the FGly residue. pnas.orgusu.edubiorxiv.org Brønsted analysis of Pseudomonas aeruginosa arylsulfatase-catalyzed aryl sulfate hydrolysis revealed a β_LG value of -0.86 ± 0.23, consistent with an SN2-like reaction at sulfur, although this value is smaller than that observed for uncatalyzed hydrolysis. uq.edu.auacs.orgnih.gov

C-O Bond Fission Pathways

C-O bond fission involves the cleavage of the bond between the carbon atom of the organic group and the oxygen atom of the sulfate group. This mechanism is prevalent in the hydrolysis of primary and secondary alkyl sulfates and is catalyzed by Class III alkyl sulfatases. researchgate.netnih.govnih.govnih.gov

Primary and secondary alkyl sulfates tend to hydrolyze via C-O bond fission, where a nucleophile (like water or hydroxide) attacks the α-carbon atom, leading to the displacement of the sulfate group as a leaving group. researchgate.netnih.govnih.govacs.orgacs.orgcdnsciencepub.com This is analogous to an SN2 reaction at the carbon center. For primary alkyl sulfates, the attack at the carbon is favored over attack at sulfur due to electronic and steric factors. researchgate.netnih.gov

Sodium ethyl sulfate is a primary alkyl sulfate that undergoes hydrolysis through C-O bond fission. researchgate.netnih.govnih.gov The hydrolysis of this compound in aqueous solution yields ethanol (B145695) and sulfuric acid (or bisulfate/sulfate depending on pH). wikipedia.org

The uncatalyzed hydrolysis of simple alkyl sulfates like methyl sulfate is very slow, with a rate constant estimated at 2 × 10⁻¹¹ s⁻¹ at 25°C (half-life of 1,100 years). nih.gov This highlights the significant rate acceleration provided by enzymes. Studies on the solvolysis of primary alkyl chlorosulfates, which also involve C-O bond fission, have shown that the relative reactivities are consistent with a solvolytic mechanism involving displacement by water on carbon. cdnsciencepub.com

Class III sulfatases are a distinct group of enzymes that specifically catalyze the hydrolysis of alkyl sulfates via C-O bond cleavage. researchgate.netnih.govenzyme-database.org Unlike Type I sulfatases, Class III sulfatases often belong to the metallo-β-lactamase fold superfamily and utilize a metal cofactor, typically a binuclear Zn²⁺ cluster, in their active site. acs.orgacs.orgenzyme-database.orgnih.gov

The catalytic mechanism of Class III alkyl sulfatases involves the activation of a water molecule by the metal cluster, which then acts as a nucleophile to attack the carbon atom adjacent to the sulfate ester linkage. enzyme-database.org This nucleophilic attack results in the cleavage of the C-O bond, leading to the formation of the corresponding alcohol and inorganic sulfate. enzyme-database.org For secondary alkyl sulfates, Class III sulfatases can catalyze hydrolysis with inversion of configuration at the stereogenic carbon center, consistent with a direct nucleophilic displacement mechanism at carbon. acs.orgacs.orgnih.gov Examples of substrates for Class III sulfatases include linear primary alkyl sulfates like dodecyl sulfate, decyl sulfate, octyl sulfate, and hexyl sulfate, as well as certain secondary alkyl sulfates. enzyme-database.org

Data Tables

Table 1: Hydrolysis Mechanisms of Different Sulfate Ester Types

Sulfate Ester TypeFavored Bond FissionTypical Mechanism (Uncatalyzed)Relevant Sulfatase Class
Aryl SulfatesS-ONucleophilic attack at Sulfur (SN2-like)Type I
Primary & Secondary Alkyl SulfatesC-ONucleophilic attack at Carbon (SN2-like)Class III

Table 2: Activation Parameters for Alkaline Hydrolysis of Diaryl Sulfate Diesters acs.orgnih.gov

Diaryl Sulfate DiesterΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ deg⁻¹)
4-Chloro-3-nitrophenyl phenyl sulfate88.0 ± 0.1-37 ± 1
4-Nitrophenyl phenyl sulfate84.83 ± 0.06-50.2 ± 0.5

Influence of Molecular Structure and Substituents on Cleavage Selectivity

In primary alkyl sulfates, such as the ethyl sulfate anion, cleavage of the C-O bond is generally favored over cleavage of the S-O bond. wikipedia.org The molecular structure of the alkyl group influences this selectivity. For simple alkyl hydrogen sulfates, shorter alkyl chains, like the ethyl group, can influence acidity and reactivity. cenmed.com While the core ethyl sulfate structure is relatively simple, the environment and the presence of other interacting species can influence its behavior. For instance, in ionic liquids containing the ethyl sulfate anion, hydrogen bonding interactions with the cation and other molecules like water can occur, affecting the local electronic structure and potentially influencing reactivity. fishersci.com

Reaction Kinetics and Thermodynamics of Ethyl Sulfate Transformations

The transformations of ethyl sulfate can involve various reaction pathways, each with its own kinetic and thermodynamic profile. While specific detailed kinetic and thermodynamic studies solely focused on the reactions of isolated this compound in various reaction types are not extensively detailed in the provided sources, general principles of organic reaction mechanisms apply.

Nucleophilic Substitution Reactions (S₂1 and S₂2)

This compound can act as a sulfating agent in organic synthesis, and its mechanism of action in this context involves nucleophilic substitution. wikipedia.org Nucleophilic substitution reactions can proceed via two main mechanisms: S₂1 and S₂2.

S₂2 Mechanism: This is a concerted, one-step process where a nucleophile attacks the carbon atom simultaneously with the departure of the leaving group (the sulfate anion). Primary substrates, like the ethyl group in ethyl sulfate, are generally favored for S₂2 reactions due to less steric hindrance around the carbon atom. This mechanism typically results in inversion of stereochemistry at the carbon center.

S₂1 Mechanism: This is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, followed by the attack of the nucleophile on the carbocation. S₂1 reactions are favored by stable carbocations, which are typically not formed from primary alkyl sulfates under typical conditions.

Given that primary alkyl sulfates favor C-O bond cleavage wikipedia.org and primary substrates are conducive to S₂2 reactions, nucleophilic substitution reactions of the ethyl sulfate anion are likely to proceed predominantly via an S₂2 pathway when reacting with a suitable nucleophile.

Elimination Mechanisms (e.g., BAL1-E1)

Elimination reactions involve the removal of atoms or groups from a molecule, leading to the formation of a double bond. Ethyl sulfate can undergo elimination, for example, forming ethylene (B1197577) at elevated temperatures. cenmed.com Elimination reactions can occur through various mechanisms, including E1 and E2.

E1 Mechanism: Similar to the S₂1 mechanism, the E1 mechanism involves the formation of a carbocation intermediate followed by the removal of a beta-proton by a base. As primary carbocations are unstable, the E1 pathway is generally unfavorable for ethyl sulfate.

E2 Mechanism: This is a concerted, one-step process where a base removes a beta-proton simultaneously with the departure of the leaving group. Primary alkyl sulfates can undergo E2 elimination, particularly in the presence of a strong base and at higher temperatures.

Specific mechanisms like BAL1-E1 were not detailed in the provided search results in the context of ethyl sulfate. However, the general principles suggest that elimination from ethyl sulfate would likely favor the E2 pathway over E1 due to the primary nature of the ethyl group.

Theoretical and Computational Approaches to Reaction Mechanisms

Theoretical and computational methods play a significant role in understanding reaction mechanisms and molecular interactions. These approaches can provide insights into reaction pathways, transition states, and energy profiles that are difficult to obtain experimentally.

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) theory, have been applied to investigate the molecular interactions involving the ethyl sulfate anion. fishersci.com These studies often focus on systems involving ethyl sulfate in ionic liquids, examining hydrogen bonding interactions between the ethyl sulfate anion and cations or solvent molecules like water. fishersci.com These calculations can help to elucidate the nature and strength of these interactions, which can influence the reactivity and behavior of the ethyl sulfate anion in different environments. fishersci.com

Modeling Transition States and Intermediates

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the hydrolysis of sulfate esters such as this compound. While extensive computational studies have focused on phosphate (B84403) ester hydrolysis, research specifically detailing the transition states and intermediates of sulfate ester hydrolysis, particularly for simple alkyl sulfates like ethyl sulfate, is less abundant but builds upon similar mechanistic principles. diva-portal.orgnih.govresearchgate.netacs.org

Computational investigations into the hydrolysis of sulfate monoesters, a class that includes the ethyl sulfate anion present in this compound, suggest that these reactions typically proceed through concerted pathways. nih.govresearchgate.netacs.orgresearchgate.net This means that bond formation with the nucleophile (e.g., water or hydroxide) and bond cleavage to the leaving group occur simultaneously in a single step, without the formation of a stable pentacoordinate intermediate at the sulfur atom. nih.govacs.org

Modeling studies employing methods such as Density Functional Theory (DFT) with various functionals and solvation models (implicit and mixed implicit/explicit) have been used to explore the nature of the transition states involved in sulfate ester hydrolysis. diva-portal.orgacs.org These studies indicate that the transition states for sulfate monoester hydrolysis are often described as "loose" or concerted but dissociative in character. nih.govresearchgate.netacs.orgresearchgate.net This implies that in the transition state, there is minimal bond formation between the nucleophile and the sulfur atom, while the bond between the sulfur atom and the leaving group oxygen is already significantly broken. diva-portal.orgnih.govacs.org This results in a sulfuryl group (SO₃-like) with a substantial degree of charge development. nih.govresearchgate.netresearchgate.net

Comparison with studies on phosphate esters, which share some mechanistic similarities with sulfate esters due to their tetrahedral sulfur/phosphorus centers, highlights both parallels and differences in transition state characteristics. nih.govresearchgate.netacs.org While both can involve concerted mechanisms, the specific nature of the transition state (e.g., degree of bond making/breaking) can vary depending on the leaving group, the nucleophile, and the reaction conditions. Computational models help to quantify these differences and understand their origins. diva-portal.orgnih.govacs.org

Detailed research findings from computational modeling typically involve calculating the energies and geometries of reactants, transition states, and products to construct reaction free-energy profiles. Analyzing the structure of the transition state provides insights into the reaction mechanism, including bond lengths, angles, and charge distribution at the point of highest energy along the reaction pathway. While specific data tables solely focused on the computed transition state parameters for this compound hydrolysis were not found in the provided sources, general studies on sulfate ester hydrolysis provide a framework. These studies often present data on:

Activation Barriers: The energy difference between the reactants and the transition state, which relates to the reaction rate.

Transition State Geometries: Bond lengths, angles, and dihedral angles in the transition state structure.

Partial Charges: Charge distribution on atoms in the transition state, indicating the degree of bond formation and cleavage.

Vibrational Frequencies: Used to confirm the nature of the transition state (one imaginary frequency corresponding to the reaction coordinate).

Computational studies have generally found that stable pentacoordinate intermediates are not typically observed in the hydrolysis of simple sulfate monoesters, with the reaction proceeding directly from reactants to products via a single transition state. nih.govacs.org This is in contrast to some reactions of phosphate esters where such intermediates can be more stable. acs.org

Biochemical Roles and Enzymatic Metabolism of Ethyl Sulfates

Sulfotransferase Enzyme Systems (SULTs)

The sulfation of ethanol (B145695) to ethyl sulfate (B86663) is catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs). nih.govjst.go.jp These enzymes are crucial in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov

The SULT superfamily exhibits broad and often overlapping substrate specificity. taylorfrancis.com Several SULT isoforms have been identified to catalyze the sulfation of ethanol. A systematic analysis of eleven human SULT enzymes revealed that SULT1A1, SULT1A2, SULT1A3, and SULT1C4 are capable of sulfating ethanol. nih.govjst.go.jp Among these, SULT1A1 has been shown to have the highest activity towards ethanol. researchgate.netgtfch.org The catalytic efficiency of these enzymes can vary, and their activity is not limited to ethanol; they can also act on a variety of other substrates, including phenols, alcohols, and aromatic amines. nih.govoup.com The diverse substrate specificity of SULTs highlights their important role in detoxification and metabolic regulation. nih.gov

Table 1: Human Cytosolic Sulfotransferases Involved in Ethanol Sulfation

SULT IsoformSubstrateRelative Activity
SULT1A1Ethanol, PhenolsHigh
SULT1A2EthanolModerate
SULT1A3Ethanol, DopamineModerate
SULT1C4EthanolModerate
SULT1B1EthanolLow
SULT1E1Ethanol, EstradiolLow
SULT2A1Ethanol, DHEAHigh

This table summarizes the key human SULT isoforms identified to be involved in the sulfation of ethanol, based on findings from multiple studies. jst.go.jpresearchgate.netgtfch.org

Sulfation is a critical Phase II conjugation reaction that increases the water solubility of substrates, facilitating their excretion from the body. nih.govjove.com The reaction involves the transfer of a sulfonate group (SO3) from a universal donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. nih.govnih.govrsc.org This process, catalyzed by SULTs, is generally characterized as a high-affinity, low-capacity pathway, often limited by the availability of PAPS. rsc.orgnih.gov

Sulfate Activation Pathways in Biological Systems

For sulfation to occur, inorganic sulfate must first be "activated." This activation process is a fundamental biochemical pathway that ensures a ready supply of the high-energy sulfate donor, PAPS. nih.govnih.gov

PAPS is the universal and obligatory co-substrate for all sulfotransferase reactions. nih.govwikipedia.org Its synthesis is a two-step enzymatic process that occurs in the cytosol of all mammalian cells. taylorandfrancis.comreactome.org The availability of PAPS is a rate-limiting factor for sulfation reactions, and its concentration is tightly regulated. nih.govtaylorandfrancis.com

The biosynthesis of PAPS begins with the reaction of ATP and inorganic sulfate. taylorandfrancis.comresearchgate.net This process is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS), which possesses two distinct catalytic domains. reactome.orgresearchgate.net In humans, there are two isoforms of this enzyme, PAPSS1 and PAPSS2. wikipedia.orgreactome.org

The synthesis of PAPS involves the sequential actions of ATP sulfurylase and APS kinase, which in higher organisms are domains of the single PAPSS protein. nih.govduke.edu

ATP Sulfurylase Activity : The first step is catalyzed by the ATP sulfurylase domain. This enzyme activates inorganic sulfate by reacting it with ATP to form adenosine 5′-phosphosulfate (APS) and pyrophosphate (PPi). nih.govexcedr.comresearchgate.net This reaction is reversible. nih.gov

APS Kinase Activity : The second step is catalyzed by the APS kinase domain. This enzyme phosphorylates APS at the 3′-hydroxyl group, using another molecule of ATP as the phosphate (B84403) donor, to produce PAPS and ADP. wikipedia.orgnih.gov

Table 2: Enzymes and Intermediates in the PAPS Biosynthesis Pathway

Enzyme/DomainSubstratesProductsFunction
ATP SulfurylaseATP, Inorganic Sulfate (SO₄²⁻)Adenosine 5′-phosphosulfate (APS), Pyrophosphate (PPi)Activation of sulfate
APS KinaseAPS, ATP3′-phosphoadenosine 5′-phosphosulfate (PAPS), ADPPhosphorylation of APS

This table outlines the key enzymatic steps, substrates, and products involved in the biosynthesis of the universal sulfate donor, PAPS. wikipedia.orgnih.govexcedr.comresearchgate.net

Microbial and Plant Sulfate Metabolism

Microorganisms and plants utilize sophisticated enzymatic machinery to acquire and incorporate inorganic sulfate into essential sulfur-containing organic molecules.

Dissimilatory sulfate reduction is a form of anaerobic respiration predominantly carried out by sulfate-reducing microorganisms (SRMs). In this pathway, sulfate serves as the terminal electron acceptor for the oxidation of organic compounds or hydrogen. cambridge.orgwikipedia.org The process is initiated by the activation of sulfate to adenosine 5'-phosphosulfate (APS) by the enzyme ATP sulfurylase. wikipedia.orgwikipedia.org Subsequently, APS is reduced to sulfite (B76179) by APS reductase. The final step involves the six-electron reduction of sulfite to sulfide, catalyzed by the dissimilatory sulfite reductase (Dsr) enzyme complex. wikipedia.orgnih.govresearchgate.net This metabolic capability is a cornerstone of the global sulfur cycle. Recent research has also identified a pathway in some SRMs where sulfate can be directly converted to zero-valent sulfur. nih.gov

In the process of assimilatory sulfate reduction, which is essential for the synthesis of sulfur-containing amino acids like cysteine and methionine, sulfate is first activated to APS. nih.govnih.gov In many bacteria, fungi, and plants, APS is then phosphorylated by APS kinase to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.govfrontiersin.org PAPS serves as the universal sulfonate donor for a multitude of biosynthetic reactions. oup.com Alternatively, some organisms can directly reduce APS to sulfite, bypassing the formation of PAPS for this specific purpose. nih.govnih.gov The utilization of either APS or PAPS as the key intermediate is a distinguishing feature among different organisms and their specific metabolic requirements. nih.gov

Sulfate-reducing bacteria play a significant role in the anaerobic degradation of hydrocarbons in anoxic environments, such as marine sediments and oil reservoirs. cambridge.orgacadiau.cafrontiersin.org These microorganisms can utilize a range of hydrocarbons, including alkanes and aromatic compounds, as electron donors, coupling their oxidation to the reduction of sulfate to sulfide. acadiau.caosti.gov This process is of great environmental importance, contributing to the natural attenuation of hydrocarbon contaminants. nih.gov Studies have shown that diverse communities of sulfate-reducing bacteria are involved in the degradation of complex hydrocarbon mixtures found in crude oil. acadiau.cafrontiersin.org

Sulfonation of Endogenous and Xenobiotic Molecules

Sulfonation is a critical phase II metabolic reaction that involves the transfer of a sulfonate group from PAPS to a substrate. This process, catalyzed by sulfotransferase (SULT) enzymes, modifies the physicochemical properties of a vast number of endogenous and xenobiotic compounds. oup.comnih.gov

Sulfonation is a key mechanism for regulating the activity, bioavailability, and clearance of various hormones and neurotransmitters. oup.comnih.gov For example, the sulfation of catecholamine neurotransmitters, such as dopamine, generally leads to their inactivation and facilitates their excretion. nih.govoup.com Similarly, many steroid hormones are sulfonated, which can alter their ability to bind to receptors and can also create a circulating reservoir of the hormone. oup.com The cytosolic SULT superfamily of enzymes is responsible for catalyzing these reactions. nih.gov

Protein tyrosine sulfation is a crucial post-translational modification that occurs in the trans-Golgi network of eukaryotic cells. nih.govacs.org This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs), involves the addition of a sulfate group from PAPS to the hydroxyl group of tyrosine residues within proteins. wikipedia.orgnih.gov Tyrosine sulfation can significantly impact protein-protein interactions, protein stability, and biological activity. nih.govpatsnap.com This modification is known to be important for the function of a wide range of secreted and membrane-bound proteins, including certain hormone receptors and coagulation factors. oup.comwikipedia.org

Environmental Chemistry and Fate of Alkyl Sulfates

Atmospheric Occurrence and Formation of Organosulfates

Organosulfates, a class of compounds that includes ethyl sulfate (B86663) (the organic component of sodium ethyl sulfate), are recognized as ubiquitous constituents of atmospheric aerosol particles nih.govacs.org. Their presence in the atmosphere is a result of complex formation pathways.

The formation of organosulfates in atmospheric aerosols is linked to both biogenic and anthropogenic precursor compounds nih.govacs.org. Biogenic volatile organic compounds (BVOCs), such as isoprene (B109036) and monoterpenes, are significant contributors to the formation of secondary organic aerosol (SOA), and their oxidation products can react to form organosulfates acs.orgnih.govmdpi.com. Anthropogenic emissions, including hydrocarbons and sulfur dioxide (SO₂), also play a crucial role. Organosulfates are commonly assumed to form when air masses of biogenic and anthropogenic origin mix, facilitating reactions between organic compounds and acidic sulfate particles nih.govacs.org. Some studies also suggest that organosulfates can originate directly from purely anthropogenic precursors or emissions from biomass and fossil fuel burning nih.govacs.org.

A primary pathway for the formation of organosulfates in the atmosphere involves multiphase reactions occurring within atmospheric aerosol particles nih.govacs.org. These reactions typically involve the uptake and reaction of organic oxidation products with sulfate, often catalyzed by aerosol acidity acs.orgcopernicus.orgd-nb.info. The presence of acidic sulfate aerosols has been shown to enhance SOA formation, including the formation of sulfate esters acs.org. Aqueous reactions within aerosol particles, particularly in the presence of hygroscopic sulfate, can lead to the formation of nonvolatile organic matter, including organosulfates copernicus.orgd-nb.info. Aerosol acidity ([H⁺]) and relative humidity (RH) levels influence these aqueous reactions and the formation of organosulfates copernicus.orgd-nb.infocopernicus.org. For example, the esterification of sulfuric acid with organic species can form organosulfates copernicus.orgd-nb.info. Studies have shown that aerosol pH can substantially alter the formation of organosulfate from the reactive uptake of organic compounds onto acidic sulfate particles copernicus.org.

Beyond the classical multiphase reactions involving acidic sulfate, alternative formation pathways for organosulfates in the atmosphere have been discovered nih.govacs.org. Recent research suggests that sulfate radicals (SO₄⁻), produced when sulfate solutions are exposed to UV light, can trigger chemical transformations of organic compounds in atmospheric waters, leading to the formation of organosulfates researchgate.net. This radical-initiated formation could be a plausible origin for atmospheric organosulfates researchgate.net. Another proposed pathway involves the reaction of organic acids with SO₃, which can lead to the formation of gas-phase organosulfates copernicus.org. These alternative routes indicate a wider variety of formation mechanisms for organosulfates in the atmosphere than initially expected nih.govacs.org.

Environmental Degradation Pathways

The environmental degradation of alkyl sulfates, including this compound, primarily occurs through biodegradation. Abiotic degradation processes like hydrolysis are generally not considered relevant environmental pathways for these substances due to their chemical structure europa.eu. Volatilization from water or soil is also expected to be low for ionic compounds like this compound europa.euepa.gov.

Alkyl sulfates are generally considered readily biodegradable by environmental microorganisms europa.euepa.govresearchgate.netubc.canih.govnih.gov. This biodegradation is a crucial process in mitigating their potential environmental impact.

Biodegradation of alkyl sulfates can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions, although the efficiency can vary depending on the specific compound structure and the microbial communities present copernicus.orgnih.govlgcstandards.com.

Under aerobic conditions, alkyl sulfates are typically readily and completely biodegraded researchgate.netubc.canih.gov. Studies on the mechanisms of alkyl sulfate biodegradation have primarily focused on linear primary alkyl sulfates, and the metabolic pathways and enzymatic characteristics in the involved bacteria are relatively well understood nih.gov. Ether cleavage has been identified as a primary method of aerobic degradation for some related compounds, producing intermediates that undergo further degradation and release sulfate ub.ac.id.

Biodegradation by Environmental Microorganisms

Kinetic Studies of Alkyl Sulfate Biodegradation

Biodegradation is a primary mechanism for the removal of alkyl sulfates from the environment, particularly in aquatic systems and wastewater treatment plants. Studies on the biodegradation kinetics of alkyl sulfates indicate that the presence of solid surfaces, such as river sediment, can enhance the process. Anionic surfactants like alkyl sulfate esters are adsorbed onto river sediment through hydrophobic interaction, and their biodegradation is readily carried out by various Pseudomonas species. oup.com The presence of specific surfactants has been shown to stimulate the attachment of surfactant-degrading bacteria to sediment surfaces, highlighting the potential role of surfaces in the interaction between bacteria and surfactants in aquatic environments and sewage treatment plants. oup.com

Kinetic analysis of biodegradation data often employs models describing bacterial growth on the added surfactant. oup.com For instance, data obtained in the absence of sediment can be fitted by a model involving logistic growth on the substrate. oup.com In the presence of sediment, models consistent with the accumulation of both bacterial cells and substrate at the sediment surface provide the best fit for the biodegradation data. oup.com

For higher production volume chemicals like surfactants, including alkyl sulfates, biodegradation in wastewater treatment plant influents is expected to follow Monod kinetics, rather than first-order kinetics, due to their concentrations typically being 100 ppb or higher. heraproject.com

Oxidative Transformation by Radicals

Oxidative transformation by radicals, particularly hydroxyl radicals (HO•), plays a significant role in the atmospheric and aqueous-phase chemistry of organosulfates.

Hydroxyl Radical Reactions in Gas and Aqueous Phases

Organosulfates can react with hydroxyl radicals in both the gas and aqueous phases of the atmosphere. copernicus.org These reactions are considered a crucial pathway for their loss, especially in aerosol droplets where aqueous-phase oxidation by HO• can be a dominant removal mechanism. acs.org

Reactions with HO• typically initiate through hydrogen abstraction from alkyl (-CH₂-) or methyl (CH₃-) groups adjacent to the sulfate group. copernicus.org The resulting radical can then undergo further reactions, including self-decomposition or interactions with atmospheric oxidants like O₂ and O₃. copernicus.org

For small organosulfur compounds like methyl sulfate (C₁ alkyl sulfate) and ethyl sulfate (C₂ alkyl sulfate), aqueous-phase reactions with HO• have been studied to understand their atmospheric implications. acs.org The rate constants for these reactions range from 10⁶ to 10⁸ L mol⁻¹ s⁻¹ and show a positive temperature dependence. acs.org The presence of sulfate and sulfite (B76179) functional groups can potentially lower the reactivity of small alkyl sulfates and sulfonates towards HO• in the aqueous phase compared to other functionalized organic compounds like alcohols and amines. acs.org

Heterogeneous oxidation by the hydroxyl radical is also an efficient process for the chemical transformation of organosulfates in atmospheric particles. researchgate.net Studies involving sodium methyl sulfate and this compound aerosols have shown that heterogeneous reaction with gas-phase HO• can occur. researchgate.netcopernicus.org

Influence of Carbon Chain Length on Oxidation Mechanisms

The carbon chain length of alkyl sulfates influences their reaction kinetics and oxidation mechanisms. For reactions with sulfate radicals (SO₄•⁻) in the aqueous phase, the rate constants generally increase with increasing carbon numbers. acs.org For example, at 298 K, the rate constant for methyl sulfate (C₁) is lower than that for ethyl sulfate (C₂). acs.org Longer carbon chain alkyl sulfates exhibit significantly higher rate constants. acs.org This positive correlation between rate constant and carbon chain length can be attributed to the increased number of abstractable hydrogen atoms and the activating influence of the -CH₂- group. acs.org

In heterogeneous HO• oxidation, the carbon number also plays a significant role in governing the reaction mechanisms for small organosulfates like sodium methyl sulfate and this compound. copernicus.org While the HO• reaction rates with sodium methyl sulfate and this compound are similar, a different distribution of reaction products is observed, suggesting the influence of carbon chain length on the specific transformation pathways. copernicus.org

Formation of Inorganic Sulfate and Carbonyl Products

Oxidative transformation of organosulfates by hydroxyl radicals can lead to the formation of inorganic sulfate and carbonyl compounds. copernicus.orgresearchgate.net These are identified as primary reaction products. copernicus.org

The formation of inorganic sulfate can occur through processes initiated by sulfate radicals (SO₄•⁻) and sulfite radicals (SO₃•⁻), which can be produced by the cleavage of C-O(S) and (C)O-S bonds during oxidation. researchgate.netacs.org These radicals can then participate in aerosol-phase reactions leading to the formation of inorganic sulfate ions (SO₄²⁻ and HSO₄⁻). researchgate.netresearchgate.netacs.org

Studies on the heterogeneous HO• oxidation of organosulfates have shown the formation of oxygenated derivatives. rsc.org For example, the oxidation of this compound aerosols by HO• has resulted in the detection of alcohol and carbonyl functionalization products. copernicus.org The abundance of these products increases with increasing HO• exposure. copernicus.org

Fragmentation processes can also lead to the formation of volatile nonsulfated products, such as formaldehyde (B43269) (CH₂O), which may partition back to the gas phase due to their high volatility. researchgate.net

Distribution and Persistence in Environmental Compartments

Following their use and disposal, alkyl sulfates, including this compound, can enter various environmental compartments.

Presence in Wastewater Treatment Plant Effluents and Riverine Systems

Alkyl sulfates enter the environment primarily through wastewater discharge from their use in consumer products like cosmetics and household cleaning products. canada.ca Consequently, they are found in wastewater treatment plants (WWTPs) and can be present in their effluents and receiving surface waters. canada.ca

Monitoring studies have detected alkyl sulfates in raw sewage and WWTP effluents, typically at concentrations below 10 µg/L. canada.ca In receiving surface waters, concentrations are mostly below 5 µg/L, although maximum values up to 10.2 µg/L have been reported. canada.ca Alkyl sulfates have also been detected in sediments, albeit at lower concentrations. canada.ca

Ethyl sulfate, specifically, has been detected in wastewater influent. researchgate.net In one study, ethyl sulfate was found at the highest concentration among several drugs of abuse and their metabolites monitored in wastewater influent, with a mean concentration of 8300 ng/L. researchgate.net Wastewater treatment processes, such as Membrane Bioreactor (MBR) and Bardenpho processes, have shown high removal efficiency for ethyl sulfate, exceeding 99% in some cases. researchgate.net

Despite significant removal in WWTPs, alkyl sulfates can still be present in riverine systems downstream of discharge points. researchgate.net Their presence in rivers and coastal ecosystems at concentrations reaching the µg/L level has been reported. researchgate.net Due to their surfactant properties, they can preferentially sorb to sediments. researchgate.net Studies have indicated that the relative levels of alkyl sulfates in rivers can decrease with distance from the WWTP outfall. researchgate.net

Alkyl sulfates, due to their high water solubility and low affinity for soil/sediment, are predicted to primarily partition to water compartments upon environmental release. europa.eu Their low volatility also suggests negligible volatilization from soil or water surfaces. canada.ca While some modeling predicts distribution to soil and sediment, their high water solubility indicates a greater likelihood of distribution to water, including soil pore water. europa.eu

The persistence of alkyl sulfates in the environment is influenced by biodegradation. While some studies suggest rapid biodegradation, particularly for shorter chains, the persistence of certain organosulfates has led to their consideration as potential wastewater markers due to their recalcitrance to transformation, persistence, high water solubility, and low adsorption capacity on soils. mdpi.com

Sorption and Fate in Soil and Sediments

The environmental fate of this compound (PubChem CID 23680278) in soil and sediment environments is governed by several processes, including sorption, degradation, and transport. As an ionic compound, this compound's interactions with the solid and aqueous phases in soil and sediment are particularly relevant epa.govhpc-standards.us.

Sorption refers to the partitioning of a chemical between the solid (soil or sediment particles) and the liquid (pore water) phases irost.irchemsafetypro.com. This process is crucial as it affects the mobility, bioavailability, and degradation rate of the compound irost.irresearchgate.net. The extent of sorption is typically quantified by parameters such as the soil adsorption coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc) chemsafetypro.com. A higher Koc value indicates stronger adsorption to soil organic matter and reduced mobility chemsafetypro.com. While specific experimental data for the Koc or Kd of this compound were not found in the reviewed literature, ionic compounds can interact with both organic matter and charged mineral surfaces present in soil and sediments mdpi.com. The organic carbon content is a primary driver for the sorption of non-ionic compounds, but electrostatic interactions are also significant for charged species irost.irmdpi.com.

Degradation processes, primarily biodegradation, play a vital role in the removal of organic chemicals from soil and sediment irost.irwhiterose.ac.uk. Microorganisms in these environments can metabolize organic compounds, leading to their transformation or mineralization irost.irnih.gov. The rate of biodegradation is influenced by environmental conditions, including the availability of electron acceptors and the composition of the microbial community irost.irnih.govneiwpcc.org. Studies on related alkyl sulfates, such as Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate, have indicated that these compounds can be readily biodegradable in aquatic environments and are not persistent in soil epa.goveuropa.eu. This suggests that biodegradation is likely a significant fate pathway for this compound in soil and sediments as well.

Hydrolysis, the chemical breakdown of a compound by reaction with water, is another potential degradation pathway epa.gov. However, hydrolysis of this compound is expected to be negligible epa.gov. Volatilization from soil and sediment surfaces is generally considered to be low for ionic compounds like this compound due to their low vapor pressure epa.govhpc-standards.us.

Detailed research findings on the specific sorption coefficients and degradation rates of this compound in various soil and sediment types were not extensively available in the provided search results. However, studies on analogous surfactants and organic compounds in soil and sediment environments provide insights into the likely processes. For instance, research on the antibiotic sulfamethazine (B1682506) demonstrated that sorption to sediment was a major factor controlling its concentration in the water column and that it was transformed into sediment-bound residues researchgate.net. This highlights the role of the solid phase as a sink for some organic chemicals.

Based on the available information and the behavior of similar compounds, this compound is expected to exhibit some degree of mobility in soil, influenced by its sorption characteristics. Biodegradation is anticipated to be a primary mechanism for its removal from soil and sediment environments. Further research specifically focused on the sorption isotherms and biodegradation kinetics of this compound in representative soil and sediment types would be necessary to fully characterize its environmental fate in these compartments.

While specific quantitative data for this compound in soil and sediment was not found, the following conceptual table illustrates the type of data that is relevant to understanding its fate:

ParameterMeasurement Type / DescriptionExpected Influence on Fate in Soil/Sediment
Soil Adsorption Coefficient (Kd or Koc)Measured in soil/water or sediment/water systems; indicates partitioning between solid and liquid phases.Higher values indicate stronger binding to soil/sediment, leading to lower mobility and potentially reduced bioavailability.
Biodegradation Half-lifeTime taken for half of the compound to degrade in soil or sediment under specific conditions.Shorter half-life indicates faster breakdown, leading to lower persistence in the environment.
Mobility Classification (e.g., based on Koc)Categorization based on Koc values (e.g., immobile, low mobility, moderate mobility, highly mobile).Determines how easily the compound can move through the soil profile or be transported in sediment.

Advanced Analytical Methodologies in Ethyl Sulfate Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of ethyl sulfate (B86663), providing the necessary separation from endogenous matrix components and other related compounds. The choice of technique is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most widely employed technique for the separation of ethyl sulfate. cda-amc.ca Due to the high polarity of ethyl sulfate, specialized column chemistries and mobile phases are required for adequate retention and separation on standard reversed-phase columns. chromtech.comnih.gov

Several approaches have been successfully developed:

Reversed-Phase Chromatography: Modified C18 columns, such as those with polar endcapping or charged surfaces, have been utilized to improve the retention of polar analytes like ethyl sulfate. chromtech.comnih.gov For instance, an Agilent InfinityLab Poroshell 120 CS-C18 column has demonstrated excellent reproducibility and stable retention times over hundreds of injections. chromtech.comlcms.cz

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent. This technique has proven effective for separating highly polar compounds, achieving baseline separation of ethyl sulfate in under seven minutes with sharp peak shapes. nih.gov

Porous Graphitic Carbon Columns: These columns offer a unique retention mechanism and have been used for the separation of ethyl sulfate from complex urine samples. researchgate.net

Sample preparation for LC analysis is often streamlined, with simple "dilute and shoot" methods being common. chromtech.combiotage.co.jp This involves diluting the sample (e.g., urine) with the mobile phase, adding an internal standard, and directly injecting the mixture into the LC system. fishersci.comthermofisher.com

Table 1: Examples of Liquid Chromatography Methods for Ethyl Sulfate Analysis
Column TypeMobile PhaseFlow RateRun TimeReference
Synergi Polar-RP (polar-endcapped phenylpropyl reversed-phase)Gradient of water with 0.1% formic acid and acetonitrile0.2 mL/min~14 min nih.gov
ACQUITY UPLC HSS T3 C18Gradient of 0.1% formic acid in water and methanol0.4 mL/min4.5 min nih.gov
ZIC-HILICNot specifiedNot specified<7 min nih.gov
InfinityLab Poroshell 120 CS-C18Not specifiedNot specifiedShort run time chromtech.com

Ion chromatography is a powerful technique for the determination of ionic impurities in pharmaceutical substances. IC has been successfully applied to measure ethyl sulfate as a process-related impurity in the drug indinavir sulfate. cromlab-instruments.es In the synthesis of indinavir sulfate, sulfuric acid is used in the presence of ethanol (B145695), which can lead to the formation of ethyl sulfate as a byproduct. cromlab-instruments.es

A specific IC method utilizes a Thermo Scientific Dionex IonPac AS12A column with a carbonate/bicarbonate eluent to effectively separate ethyl sulfate from the active pharmaceutical ingredient and other anions, including high concentrations of sulfate. The use of an eluent generator ensures reproducible chromatography and suppressed conductivity detection provides sensitive measurement of the target impurity. cromlab-instruments.es

Capillary electrophoresis offers an alternative separation mechanism to liquid chromatography. In CE, charged molecules are separated based on their migration through a narrow capillary under the influence of a high-voltage electric field. youtube.com This technique has been applied to the determination of ethyl sulfate in human serum and urine. acs.org Capillary zone electrophoresis (CZE), a mode of CE, separates ions based on their electrophoretic mobility, providing a different selectivity compared to LC methods.

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive technique for the detection and characterization of ethyl sulfate, prized for its exceptional sensitivity and specificity. cda-amc.ca It is almost universally coupled with a chromatographic separation technique, most commonly LC, to form LC-MS/MS systems. acs.org

Electrospray ionization is the preferred method for ionizing polar, thermally labile molecules like ethyl sulfate. In negative ion mode (ESI-), ethyl sulfate readily forms a deprotonated molecule [M-H]⁻, which serves as the precursor ion for tandem mass spectrometry analysis. researchgate.netacs.orgnih.gov

Tandem mass spectrometry (MS/MS) provides a high degree of certainty for both identification and quantification. cda-amc.ca The precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. cda-amc.canih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces chemical noise and enhances sensitivity. biotage.co.jp

For ethyl sulfate, the typical fragmentation pathway involves the loss of sulfur trioxide ([SO₃]) or the formation of the bisulfate anion ([HSO₄]⁻). acs.orgnih.gov The use of a stable isotope-labeled internal standard, such as pentadeuterated ethyl sulfate (D₅-EtS), is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. researchgate.netnih.gov

Table 2: Typical ESI-MS/MS Parameters for Ethyl Sulfate (EtS) and its Deuterated Internal Standard (D₅-EtS)
AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (%)Reference
Ethyl Sulfate (EtS)125.597.530
Ethyl Sulfate (EtS)12597 [HSO₄]⁻, 80 [SO₃]⁻Not specified nih.govnih.gov
D₅-Ethyl Sulfate (D₅-EtS)130.598.5Not specified
D₅-Ethyl Sulfate (D₅-EtS)13098 [DSO₄]⁻, 80 [SO₃]⁻Not specified acs.orgnih.gov

High-resolution mass spectrometry (HRAM-MS), utilizing technologies like the Orbitrap mass analyzer, offers significant advantages for the analysis of ethyl sulfate. HRAM-MS provides mass measurements with very high accuracy, typically with an error of less than 5 parts per million (ppm). fishersci.com This capability allows for the unambiguous determination of the elemental composition and thus the molecular formula of an analyte.

In the context of ethyl sulfate research, HRAM-MS can:

Enhance Specificity: The high resolution distinguishes ethyl sulfate from potential isobaric interferences (compounds with the same nominal mass but different elemental formulas) in complex samples. thermofisher.com

Confirm Identity: Accurate mass measurement of the precursor ion and its fragment ions provides definitive confirmation of the analyte's identity.

Enable Quantitation: HRAM instruments can be operated in full scan mode to acquire high-resolution data, allowing for retrospective analysis while still providing excellent quantitative performance. fishersci.comthermofisher.com For example, the Exactive benchtop LC-MS instrument, acquiring full scan data with a resolution of 100,000 FWHM, has been used for the successful quantification of ethyl sulfate. fishersci.com

Isotopic Labeling and Tracer Studies

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's path through a reaction or a biological system. This methodology is invaluable in ethyl sulfate research, particularly for quantitative analysis, by enabling the use of isotopically labeled internal standards.

In the quantitative analysis of ethyl sulfate by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for accuracy and precision. The most commonly used internal standard for ethyl sulfate is its pentadeuterated form, ethyl-d₅-sulfate (D₅-EtS). chemicalbook.comshimadzu.com In D₅-EtS, the five hydrogen atoms of the ethyl group are replaced with deuterium atoms.

The synthesis of pentadeuterated EtS is achieved through the esterification of sulfuric acid with anhydrous hexadeutero ethanol. chemicalbook.comshimadzu.com D₅-EtS is chemically identical to unlabeled ethyl sulfate and behaves similarly during sample preparation and chromatographic separation. However, due to the mass difference between hydrogen and deuterium, it has a distinct molecular weight.

The precursor ion for D₅-EtS is [M-H]⁻ at m/z 130. chemicalbook.comshimadzu.com Its fragmentation yields product ions at m/z 98, corresponding to the deuterated bisulfate ion [DSO₄]⁻, and at m/z 80 for the [SO₃]⁻• fragment. chemicalbook.comshimadzu.com By monitoring the distinct mass transitions of both the analyte (ethyl sulfate) and the internal standard (D₅-EtS), any variations in sample preparation or instrument response can be corrected, leading to highly reliable quantitative results. researchgate.net

Table 2: Precursor and Product Ions of Ethyl Sulfate-d₅ in Negative Ion Mode MS/MS
CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Fragment Identity
Ethyl Sulfate-d₅13098[DSO₄]⁻
80[SO₃]⁻•

Spectroscopic and Spectrometric Techniques

Various spectroscopic and spectrometric techniques are employed to investigate the structural and chemical properties of sodium ethyl sulfate, providing complementary information to mass spectrometry data.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a technique used to obtain the infrared spectrum of solid or liquid samples with minimal preparation. wikipedia.org This method is suitable for analyzing this compound to identify its characteristic functional groups. The infrared spectrum of an organic sulfate ester is characterized by strong absorption bands corresponding to the vibrations of the sulfate group.

For alkyl sulfates, a prominent and characteristic absorption band is associated with the S=O stretching vibration, which typically appears in the region of 1210 cm⁻¹. Other bands related to the S-O and C-O stretching vibrations also provide structural information. For instance, a sulfonate peak is often observed around 1028 cm⁻¹ in sulfonated compounds. Analyzing the ATR-IR spectrum of this compound allows for the confirmation of the presence of the ethyl and sulfate moieties within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of this compound, recorded in deuterium oxide (D₂O), the ethyl group gives rise to two distinct signals. A quartet is observed at approximately 4.104 ppm, which corresponds to the two protons of the methylene group (-CH₂-) adjacent to the sulfate group. A triplet appears at around 1.296 ppm, representing the three protons of the terminal methyl group (-CH₃-). The coupling between the methylene and methyl protons results in a coupling constant (J) of 7.1 Hz.

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. For the ethyl sulfate anion, two signals are expected, corresponding to the two carbon atoms of the ethyl group.

Table 3: ¹H NMR Spectral Data for this compound in D₂O
Proton EnvironmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
-CH₂-4.104Quartet7.1
-CH₃-1.296Triplet7.1

Compound Index

Compound Name
This compound
Ethyl sulfate
Ethyl-d₅-sulfate
Ethanol
Sulfur trioxide
Deuterium oxide

Industrial Applications and Technological Implications Academic Perspective

Historical Industrial Processes (e.g., Ethanol (B145695) Production)

Historically, ethyl sulfate (B86663), the precursor to sodium ethyl sulfate, played a role in the industrial production of ethanol. One method involved the reaction of ethylene (B1197577) with concentrated sulfuric acid to produce ethyl sulfate, which was subsequently hydrolyzed to yield ethanol and regenerate the sulfuric acid. wikipedia.orgwikipedia.org This process was utilized on an industrial scale, although it has largely been replaced by the direct hydration of ethylene in modern production due to economic factors. wikipedia.orgwikipedia.org

Role in Materials Science and Chemical Manufacturing

This compound is a versatile compound used in various aspects of materials science and chemical manufacturing. It is employed as a reagent in the production of organic compounds, pharmaceuticals, and agrochemicals. cnchemist.com Chemical processes such as esterification and sulfation can also utilize this compound. cnchemist.com

Surfactant and Emulsifier Chemistry

This compound functions as a surfactant, wetting agent, and emulsifier. atamanchemicals.comchembk.com Its ability to reduce surface tension between liquids or between a liquid and a solid makes it effective in various formulations. ontosight.ai It is used as an emulsifier in polymerization processes. atamanchemicals.com While related compounds like Sodium Dodecyl Sulfate (SDS) are preferred for applications requiring high foam, this compound is used in low-foam industrial cleaners.

Viscosity Control in Adhesive Formulations

This compound can contribute to viscosity control in adhesive formulations. atamanchemicals.com Viscosity control is a critical aspect of adhesive compositions, influencing their workability and performance. selectrasolutions.comgoogle.com

Charge-Balancing Anions in Organo-Layered Double Hydroxides

This compound can be used as charge-balancing anions in the synthesis of organo-layered double hydroxides (organo-LDHs). atamanchemicals.comrsc.orgatamankimya.com Layered double hydroxides are a class of materials with layered structures that can intercalate various anions between their layers. scispace.comtandfonline.com The intercalation of organic anions like ethyl sulfate can modify the properties of these materials. scispace.com

Applications in Textile and Glass Industries

This compound finds applications in the textile and glass industries, leveraging its properties as a wetting agent and its influence on ionic strength.

Dyeing Processes and Ionic Strength Modulation

In the textile industry, this compound is used as a wetting and penetrating agent. atamanchemicals.comchembk.comatamanchemicals.com Its wetting properties are beneficial in processes like mercerizing cotton. atamanchemicals.comatamanchemicals.comalphachemicals.in It can be used in various textile processes including bleaching, cleaning, dyeing, and finishing. atamanchemicals.com The compound's stability in alkaline and acidic systems, along with its high electrolyte nature, makes it suitable for these applications. atamanchemicals.com While the search results confirm its use as a wetting agent in dyeing processes, specific details on its role in ionic strength modulation within this context were not extensively provided.

Specialized Chemical Processing Aids

This compound acts as a processing aid in various chemical applications, primarily due to its surfactant and wetting properties. atamanchemicals.com

Metal Surface Treatment and Cleaning Formulations

This compound is used in metal cleaning applications. atamanchemicals.com Its properties make it suitable for use in the production of liquid detergents for industrial use, such as alkaline and acid metal degreasers. atamanchemicals.com It can be used in processes like metal galvanizing, pickling, and polishing. atamanchemicals.com Sodium 2-ethylhexyl sulfate, a related compound, is also noted as a wetting agent for electroplating baths and in alkaline and acid metal degreasers. atamanchemicals.comatamankimya.com

Printing and Wallpaper Removal Solutions

This compound is utilized in solutions for offset printing and wallpaper removal. atamanchemicals.com Its wetting and penetrating properties are beneficial in these applications. atamanchemicals.com Sodium 2-ethylhexyl sulfate is also mentioned for its use in fountain solutions for offset printing and wallpaper removal solutions. atamanchemicals.comatamankimya.comatamanchemicals.comataman-chemicals.com

Future Research Directions and Unresolved Questions

Elucidating Novel Reaction Mechanisms of Organosulfates

While significant progress has been made, a complete understanding of the reaction mechanisms of organosulfates in various environments remains elusive. acs.orgnih.gov Organosulfates are known to be prevalent components of atmospheric aerosols, formed from the interaction of biogenic and anthropogenic emissions. acs.orgnih.gov However, recent studies suggest that their formation can also occur from purely anthropogenic precursors or directly from combustion processes, indicating a wider variety of formation mechanisms than previously thought. acs.orgnih.gov

Future research should focus on several key areas:

Radical-Initiated Reactions: The role of sulfate (B86663) radicals (SO₄⁻) in the formation of organosulfates has been identified as a plausible and potentially significant pathway, especially in wet acidic aerosols. researchgate.net Further investigation is needed to understand the kinetics and mechanisms of these radical reactions under diverse atmospheric conditions. researchgate.net

Hydroxyl Radical (HO•) Oxidation: The transformation of organosulfates through heterogeneous oxidation by hydroxyl radicals is a key atmospheric process. copernicus.orgrsc.org While initial studies on compounds like methyl sulfate and glycolic acid sulfate have provided insights, the mechanisms are not fully elucidated. copernicus.org Quantum chemical calculations have been employed to explore these pathways, suggesting that reactions initiate with hydrogen abstraction, followed by decomposition and interaction with oxidants like O₂ and O₃. copernicus.orgcopernicus.org More experimental and computational studies are required to understand how different organosulfate structures influence reaction pathways and the subsequent formation of inorganic sulfates. rsc.org

Alternative Formation Pathways: Beyond the classical multiphase reactions, several alternative routes for organosulfate formation have been discovered. acs.orgnih.gov These less-understood pathways, which may not require acidic sulfate particles, need to be thoroughly investigated to accurately assess the sources and abundance of atmospheric organosulfates. acs.orgnih.gov

Table 1: Investigated Reaction Mechanisms of Organosulfates

Reaction TypeKey ReactantsEnvironmentResearch Focus
Radical-Initiated FormationOrganic Compounds, Sulfate Radicals (SO₄⁻)Atmospheric Aerosols (especially wet, acidic)Elucidating radical-radical reaction mechanisms and kinetics. researchgate.net
Hydroxyl Radical (HO•) OxidationOrganosulfates, HO•, O₂, O₃Gas and Aqueous Phases (Atmosphere)Understanding hydrogen abstraction, fragmentation, and the role of chemical substitution. copernicus.orgrsc.org
Multiphase ReactionsOrganic Compounds, Acidic Sulfate ParticlesAtmospheric AerosolsExploring classical and alternative formation pathways from biogenic and anthropogenic precursors. acs.orgnih.gov

Comprehensive Modeling of Environmental Fate and Transformation Pathways

Current models for the environmental fate and global abundance of organosulfates, including sodium ethyl sulfate, are fraught with significant uncertainties. acs.orgnih.gov To improve predictive accuracy, a concerted effort combining field measurements, laboratory experiments, and advanced modeling is necessary. acs.orgnih.gov

Key unresolved questions that future modeling efforts should address include:

Atmospheric Transformation and Reactivity: The atmospheric lifetime of organosulfates is governed by their transformation and reactivity, primarily through processes like heterogeneous OH oxidation. rsc.orgresearchgate.net Models need to incorporate detailed, structure-specific reaction kinetics to accurately predict the evolution of these compounds and their contribution to secondary organic aerosol (SOA) and inorganic sulfate formation. copernicus.orgrsc.org

Transport and Deposition: Understanding the long-range transport and deposition patterns of organosulfates is crucial for assessing their environmental impact. Models should be refined to better simulate their partitioning between gas and particle phases and their removal from the atmosphere via wet and dry deposition.

Biodegradation Pathways: In terrestrial and aquatic environments, the primary biodegradation of linear alkyl sulfates is initiated by sulfatase enzymes, which hydrolyze the sulfate ester to form an alcohol. cleaninginstitute.org This alcohol is then oxidized to a carboxylic acid and further degraded. cleaninginstitute.org Comprehensive environmental fate models must include these microbial degradation pathways to accurately predict the persistence and transformation of compounds like this compound in soil and water. up.pt

The development of robust mass balance models requires defining spatial and temporal scales, quantifying source emissions, and describing both transport and chemical transformation processes. up.pt

Discovery and Characterization of Novel Sulfotransferases and Metabolic Pathways

Sulfation is a critical metabolic process in a vast range of organisms, catalyzed by sulfotransferase (SULT) enzymes. mdpi.comresearchgate.net These enzymes transfer a sulfonate group from a donor molecule, typically 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to a substrate. mdpi.comresearchgate.net While sulfation is often a detoxification pathway, it can also lead to bioactivation, creating reactive metabolites. nih.gov

Future research in this area should be directed towards:

Exploring Diverse Biological Sources: Novel sulfotransferases continue to be discovered in various organisms, from marine algae and deep-sea fungi to intestinal bacteria and humans. mdpi.comnih.govnih.gov Exploring these untapped biological resources could reveal enzymes with unique substrate specificities and catalytic properties, providing new tools for biocatalysis and a better understanding of sulfation metabolism. nih.gov For instance, a novel flavonoid SULT from the red alga Chondrus crispus (CcrSULT1) has been identified, showing a preference for phenolic compounds. nih.gov Similarly, aryl SULTs have been characterized from deep-sea marine fungi. mdpi.com

Characterizing Metabolic Pathways: The metabolic fate of alkyl sulfates like this compound involves enzymatic action. cleaninginstitute.org The initial step is often hydrolysis by alkylsulfatases. cleaninginstitute.orgnih.gov The resulting alcohol is then metabolized further. cleaninginstitute.org In humans, ethanol (B145695) is partially metabolized via sulfation to ethyl sulfate, a reaction catalyzed by cytosolic sulfotransferases. researchgate.net Further research is needed to fully map the metabolic pathways for various organosulfates and to identify the specific sulfatases and other enzymes involved.

Structure-Function Relationship: Understanding the relationship between the structure of SULTs and their substrate specificity is crucial. nih.gov For example, studies on novel human SULT1C sulfotransferases have provided a foundation for investigating their functional relevance in different tissues. uttyler.edu Continued research in this area will aid in predicting the metabolic fate of new compounds and understanding the biological effects of sulfated metabolites. nih.gov

Table 2: Examples of Recently Discovered Sulfotransferases (SULTs)

Enzyme NameSource OrganismSubstrate PreferencePotential Significance
CcrSULT1Red Alga (Chondrus crispus)Phenolic compounds, particularly flavonoidsUnderstanding algal sulfation metabolism and biomass conversion. nih.gov
HwSULT & AsSULTDeep-Sea Fungi (Hortaea werneckii & Aspergillus sydowii)Aryl compoundsReveals mechanisms of fungal sulfation and potential for biocatalysis. mdpi.com
AtSULT202B7Arabidopsis thalianaFlavonoidsElucidating the regulatory role of sulfation in plant physiology. researchgate.net
Novel SULTKlebsiella K-36 (Rat intestinal bacterium)p-nitrophenyl sulfate, phenol (B47542)Understanding the role of gut microbiota in sulfate metabolism. nih.gov

Development of Sustainable Synthesis Routes for Alkyl Sulfates

The traditional synthesis of alkyl sulfates, including this compound, often involves reagents like sulfuric acid or chlorosulfonic acid and can generate significant waste. google.comwikipedia.org In line with the principles of green chemistry, there is a growing need to develop more sustainable and environmentally benign synthetic methods. chemistryjournals.net

Future research should prioritize:

Use of Renewable Feedstocks: A key principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. chemistryjournals.net Research is underway to produce bio-based surfactants from sources like furoic acid (derived from waste resources like corn cobs) and fatty alcohols. acs.org These routes offer the potential for a more circular economy and a reduced carbon footprint. acs.orgresearchgate.net

Efficient Catalytic Pathways: Developing highly efficient catalytic processes is essential to minimize energy consumption and waste. acs.org This includes designing catalysts that allow for high yields and selectivity under milder reaction conditions, thereby reducing the need for extensive purification steps. chemistryjournals.netacs.org

Process Optimization: Existing synthetic methods can be improved. For example, processes for creating high-purity sodium alkyl sulfates can be refined through improved desalting, dealcoholizing, and recrystallization steps to reduce waste and improve product quality. google.com Alternative routes, such as the reaction of ethylene (B1197577) with sulfuric acid, also offer potential for greater efficiency and economy. google.com

Alternative Solvents and Reaction Conditions: Green chemistry encourages the use of safer solvents like water, ionic liquids, or supercritical fluids, and innovative technologies such as microwave-assisted synthesis and flow chemistry to create more sustainable processes. chemistryjournals.net

By focusing on these areas, the chemical industry can move towards more sustainable production of this compound and other valuable alkyl sulfates, minimizing environmental impact while meeting industrial demand. chemistryjournals.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.